2-Chlorobenzophenone ethylene ketal
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Overview
Description
2-Chlorobenzophenone ethylene ketal is an organic compound that belongs to the class of ketals. Ketals are derived from ketones by replacing the carbonyl group with two alkoxy groups. This compound is particularly interesting due to its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chlorobenzophenone ethylene ketal typically involves the reaction of 2-Chlorobenzophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further to form the ketal. The reaction conditions often include:
Catalysts: Commonly used acid catalysts include p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzophenone ethylene ketal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the ketal can be hydrolyzed back to the parent ketone and ethylene glycol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sulfuric acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether is commonly used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2-Chlorobenzophenone and ethylene glycol.
Reduction: 2-Chlorobenzhydrol.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzophenone ethylene ketal has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, allowing selective reactions at other functional groups.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Material Science: It is used in the preparation of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Chlorobenzophenone ethylene ketal primarily involves its role as a protecting group. The ketal formation protects the carbonyl group from nucleophilic attack, allowing selective reactions at other sites. Upon completion of the desired reactions, the ketal can be hydrolyzed back to the carbonyl compound under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
Benzophenone ethylene ketal: Similar in structure but lacks the chlorine substituent.
4-Chlorobenzophenone ethylene ketal: Similar but with the chlorine atom at a different position on the benzene ring.
Uniqueness
2-Chlorobenzophenone ethylene ketal is unique due to the presence of the chlorine atom, which can influence the reactivity and stability of the compound. This makes it particularly useful in specific synthetic applications where the electronic effects of the chlorine atom are beneficial .
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXGGIMSWUGAFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641495 |
Source
|
Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-90-3 |
Source
|
Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760192-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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